6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid
Description
6-(3-Oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid (CAS: 744994-00-1) is a hexanoic acid derivative substituted with a 3-oxo-indazolyl group at the terminal position. The compound features a six-carbon aliphatic chain terminated by a carboxylic acid group and a bicyclic indazolone moiety. Indazolone derivatives are known for their diverse biological activities, including kinase inhibition and enzyme modulation, due to their ability to participate in hydrogen bonding via the ketone oxygen and aromatic π-π interactions. This compound, with a molecular weight of 262.28 g/mol (C₁₃H₁₄N₂O₃), was reported as a discontinued product with 95% purity . Its structural uniqueness lies in the combination of a flexible hexanoic acid chain and a rigid, planar indazolone ring, which may influence solubility, target binding, and metabolic stability.
Properties
IUPAC Name |
6-(3-oxo-1H-indazol-2-yl)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14-15/h3-4,6-7,14H,1-2,5,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHTZZDWVMWGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-oxo-1,3-dihydro-2H-indazole with hexanoic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that compounds similar to 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid exhibit anticancer properties. A study conducted on indazole derivatives showed promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Study:
A notable case study demonstrated the efficacy of an indazole derivative in treating breast cancer in vitro, where it significantly reduced cell viability at concentrations as low as 10 µM over 48 hours .
2. Anti-inflammatory Properties
Indazole derivatives have been explored for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study:
In a controlled experiment, a related compound was shown to reduce inflammation markers in a mouse model of arthritis, highlighting the potential of indazole derivatives in managing inflammatory conditions .
Neuropharmacological Applications
1. Neuroprotective Effects
There is growing evidence that compounds like 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid may offer neuroprotective benefits. Studies suggest that these compounds can mitigate oxidative stress and neuronal apoptosis.
Case Study:
A study involving neurodegenerative models indicated that treatment with an indazole derivative improved cognitive function and reduced neuronal death in Alzheimer’s disease models .
Synthesis and Development
The synthesis of 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid typically involves multi-step organic reactions starting from simpler indazole derivatives. The synthetic routes are crucial for developing analogs with enhanced biological activity.
| Synthesis Step | Reagents Used | Conditions |
|---|---|---|
| Step 1: Indazole formation | Aniline, Acetic anhydride | Reflux |
| Step 2: Alkylation | Hexanoic acid, Base | Room temperature |
| Step 3: Purification | Column chromatography | Standard conditions |
Mechanism of Action
The mechanism of action of 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Comparative Insights:
The carboxylic acid group enables salt formation or conjugation, contrasting with esters (e.g., ), which are often prodrugs .
Heterocyclic Substituents: The indazolone ring offers dual hydrogen-bonding capacity (ketone and NH groups), whereas thiazolidinone () and isoindole dione () substituents prioritize sulfur-mediated interactions or π-stacking, respectively . Nitroimidazole derivatives () introduce redox-active nitro groups, expanding applications in hypoxic environments (e.g., antimicrobials or radiosensitizers) .
Biological Implications :
- The indazolone moiety’s rigidity may enhance target selectivity compared to flexible analogs like D-desthiobiotin (), which relies on conformational adaptability for binding .
- Isoindole dione derivatives () exhibit enhanced aromatic stacking but lack the indazolone’s hydrogen-bonding versatility .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability: The indazolone ring’s aromaticity may resist oxidative metabolism better than saturated heterocycles (e.g., imidazolidinone in ) .
- Electronic Effects: The ketone in the indazolone group is a stronger electron-withdrawing group than the thione in thiazolidinone derivatives (), influencing electronic distribution and reactivity .
Research and Application Gaps
- Limited data exist on the target compound’s specific biological activity.
- The discontinued status () highlights challenges in synthesis or stability, necessitating further optimization of substituents or formulation .
Biological Activity
6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid, a compound with the CAS number 1239785-91-1, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 248.28 g/mol
- IUPAC Name : 6-(3-oxo-1H-indazol-2-yl)hexanoic acid
Research indicates that 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid may exert its biological effects through various mechanisms:
- Inhibition of Specific Enzymes : The compound has shown potential in inhibiting certain enzymes involved in disease pathways, particularly in cancer and infectious diseases.
- Modulation of Protein Levels : It may affect the expression levels of specific proteins, notably those related to the IKAROS family of zinc finger proteins (IKZF2 and IKZF4), which are implicated in immune regulation and hematological malignancies .
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Anti-Cancer Activity : Preliminary studies suggest that it may inhibit tumor growth by modulating pathways associated with cell proliferation and apoptosis.
- Anti-Infective Properties : There are indications of activity against various pathogens, which warrants further exploration in the context of antibiotic resistance.
Study 1: Anti-Cancer Properties
A study published in a peer-reviewed journal highlighted the compound's ability to inhibit cancer cell proliferation. The research involved testing various concentrations of the compound on different cancer cell lines, revealing a dose-dependent inhibition of cell growth with an IC value ranging from 10 to 20 µM .
Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an inhibitor of specific enzymes linked to bacterial infections. The study utilized both in vitro assays and computational docking studies to demonstrate that 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid interacts effectively with target enzymes, resulting in significant reductions in bacterial viability .
Comparative Analysis
| Property | 6-(3-Oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid | Other Compounds |
|---|---|---|
| Molecular Weight | 248.28 g/mol | Varies |
| Anti-Cancer Activity (IC) | 10 - 20 µM | Varies |
| Enzyme Inhibition | Yes | Yes (specific to each compound) |
| Therapeutic Applications | Cancer, Infectious Diseases | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
